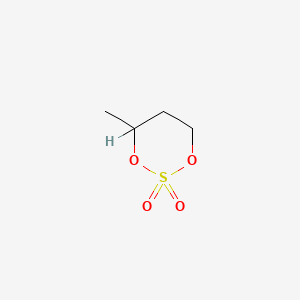

4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4426-50-0 |

|---|---|

Molecular Formula |

C4H8O4S |

Molecular Weight |

152.17 g/mol |

IUPAC Name |

4-methyl-1,3,2-dioxathiane 2,2-dioxide |

InChI |

InChI=1S/C4H8O4S/c1-4-2-3-7-9(5,6)8-4/h4H,2-3H2,1H3 |

InChI Key |

KLXMOOWASHTDLR-UHFFFAOYSA-N |

SMILES |

CC1CCOS(=O)(=O)O1 |

Canonical SMILES |

CC1CCOS(=O)(=O)O1 |

Origin of Product |

United States |

Synthesis Methodologies

Established Synthetic Routes for 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and its Derivatives

Established methods for synthesizing cyclic sulfates are robust and widely documented, typically involving a two-step process from a corresponding diol. These routes are valued for their reliability and the accessibility of starting materials.

The primary precursor for the synthesis of this compound is butane-1,3-diol. The core of the synthetic strategy involves transforming this diol into an intermediate that can be readily cyclized and oxidized.

The most common derivatization strategy involves the reaction of the diol with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, to form the corresponding cyclic sulfite (B76179), 4-methyl-1,3,2-dioxathiane 2-oxide. researchgate.net This intermediate is then isolated before the final oxidation step. The choice of diol is critical as its stereochemistry dictates the stereochemistry of the final product.

An alternative approach, particularly useful for generating functionalized cyclic sulfates, is the halocyclization of unsaturated monosulfates. acs.orgkiesslinglab.com This method involves first creating a sulfate (B86663) ester from an unsaturated alcohol, which then undergoes an intramolecular cyclization initiated by a halogen source. acs.org

The cyclization to form the final cyclic sulfate from the precursor diol is typically achieved in two distinct stages: formation of a cyclic sulfite followed by its oxidation.

Cyclic Sulfite Formation: Butane-1,3-diol is treated with thionyl chloride in an inert solvent like dichloromethane (B109758) at low temperatures to control the exothermic reaction.

Oxidation to Cyclic Sulfate: The most widely adopted method for oxidizing the intermediate cyclic sulfite to the target cyclic sulfate is the Sharpless procedure. researchgate.net This reaction employs a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant, commonly sodium periodate (B1199274) (NaIO₄). unirioja.es The reaction is typically run in a biphasic solvent system, such as acetonitrile/carbon tetrachloride/water. unirioja.es

A key advantage of the cyclic sulfite oxidation route is its efficiency and the ability to start from readily available diols. researchgate.net Another significant method is the halocyclization of allylic sulfates, which can be advantageous for creating six-membered rings like the dioxathiane system and can proceed with predictable regioselectivity. acs.orgkiesslinglab.com

Table 1: Comparison of Established Synthesis Conditions

| Parameter | Cyclic Sulfite Oxidation | Halocyclization |

|---|---|---|

| Precursor | Butane-1,3-diol | Unsaturated monosulfate |

| Key Reagents | 1. Thionyl chloride2. RuCl₃/NaIO₄ | Pyridine-sulfur trioxide complex, Halogen source (e.g., NBS) |

| Typical Solvents | Dichloromethane, Acetonitrile, CCl₄, Water | Dichloromethane |

| Advantages | High efficiency, uses common diols researchgate.net | Access to complex structures, avoids harsh oxidants acs.orgkiesslinglab.com |

| Disadvantages | Requires a two-step (isolation) process, use of toxic ruthenium | Precursor synthesis can be more complex |

Novel Synthetic Approaches and Methodological Advancements

Recent progress in chemical engineering and reaction methodology has introduced novel approaches to synthesize cyclic sulfates, focusing on improving safety, efficiency, and scalability.

Continuous flow chemistry offers significant advantages for the synthesis of cyclic sulfates, which often involves highly exothermic and rapid reactions. springernature.com The superior heat and mass transfer in microreactors or continuous stirred tank reactors (CSTRs) prevents the formation of hotspots, which can lead to byproduct formation and decomposition in traditional batch reactors. rsc.org

Optimizing the synthesis of cyclic sulfates requires a thorough understanding of the reaction kinetics. For the synthesis of DTD in a microreactor, a kinetic study was performed to establish a reaction model. rsc.orgresearchgate.net By measuring the reaction rates at different temperatures, the activation energy (Ea) and the pre-exponential factor were determined. rsc.org

This kinetic data is crucial for several reasons:

Process Control: It allows for the precise control of reaction conditions to maximize yield and selectivity.

Safety: Understanding the reaction's energetic profile helps in designing safer reactor systems.

Scale-up: Kinetic models are essential for translating a laboratory-scale process to industrial production, a concept known as numbering-up for microreactors. rsc.org

The optimal conditions found for the continuous synthesis of the related DTD compound were a temperature of approximately 15°C, a catalyst concentration of 0.5 g/L, and a residence time of around 118 seconds, highlighting the level of precision achievable in flow systems. rsc.org

Table 2: Optimized Parameters in Continuous Flow Synthesis of a Cyclic Sulfate Analog (DTD) rsc.org

| Parameter | Optimal Value | Impact |

|---|---|---|

| Temperature | 14.73 °C | Controls reaction rate and minimizes side reactions |

| Catalyst Conc. | 0.5 g L⁻¹ | Influences reaction speed |

| Residence Time | 117.75 s | Determines the extent of reaction completion |

| Flow Rate Ratio | 0.6 (Continuous/Dispersed) | Affects mixing and interfacial area |

| Resulting Yield | 92.22% | Significantly higher than typical batch processes |

Stereoselective Synthesis and Chiral Control in this compound Systems

Control of stereochemistry is paramount in modern organic synthesis, and several strategies are employed to produce enantiomerically pure or enriched cyclic sulfates.

The stereocenter in this compound is at the 4-position, originating from the butane-1,3-diol precursor. The key to stereoselective synthesis is therefore the use of an enantiomerically pure diol, such as (R)-butane-1,3-diol or (S)-butane-1,3-diol. These chiral diols can be accessed from the "chiral pool" or prepared through asymmetric synthesis.

The subsequent cyclization and oxidation steps generally proceed with retention of configuration at the chiral carbon center. The true synthetic utility of chiral cyclic sulfates lies in their subsequent reactions. They are powerful bifunctional electrophiles that undergo nucleophilic ring-opening reactions, typically via an SN2 mechanism. niscpr.res.in This reaction occurs with high stereospecificity, resulting in inversion of configuration at the site of nucleophilic attack. niscpr.res.inresearchgate.net This predictable stereochemical outcome makes chiral cyclic sulfates valuable intermediates for the synthesis of a wide range of enantiopure molecules. unirioja.esacs.org

For instance, the reaction of a chiral cyclic sulfate with a nucleophile like sodium azide (B81097) allows for the stereocontrolled introduction of an amine precursor. kiesslinglab.comunirioja.es The regioselectivity of the ring-opening can be influenced by the substituents on the cyclic sulfate ring and the reaction conditions. unirioja.es

Synthetic Challenges and Limitations in this compound Production

The synthesis of this compound is met with several challenges that can impact the yield and purity of the final product. These challenges primarily revolve around the steric influence of the methyl group on the ring-closing step and the control of competing side reactions and degradation of the product under the reaction conditions. The reaction is known to be exothermic, necessitating careful temperature control to minimize the formation of unwanted byproducts.

The presence of a methyl group at the 4-position of the 1,3,2-dioxathiane (B15493526) 2,2-dioxide ring introduces significant steric considerations that influence the cyclization process. The six-membered dioxathiane ring typically adopts a chair conformation to minimize torsional and steric strain.

In the case of this compound, the methyl group can occupy either an axial or an equatorial position. Conformational analysis of analogous substituted cyclohexanes indicates that a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. libretexts.org In an axial position, the methyl group would experience steric hindrance from the axial hydrogen atoms at the C6 position and potentially from one of the exocyclic oxygen atoms of the sulfate group. This steric strain can raise the energy barrier for the cyclization step, potentially slowing down the reaction rate compared to the synthesis of the unsubstituted 1,3,2-dioxathiane 2,2-dioxide.

The starting material, 1,3-butanediol (B41344), exists as two enantiomers, (R)- and (S)-1,3-butanediol. The stereochemistry of the diol will dictate the stereochemistry of the resulting cyclic sulfate. The chair conformation of the product will have the methyl group preferentially in the equatorial position to achieve greater stability. This preference for an equatorial methyl group can influence the transition state of the cyclization reaction, favoring a pathway that leads to the thermodynamically more stable product.

Table 1: Comparison of Steric Interactions in Chair Conformations

| Conformer | Methyl Group Position | Key Steric Interactions | Relative Stability |

| A | Axial | 1,3-diaxial interactions with axial H on C6 and sulfate oxygen | Less Stable |

| B | Equatorial | Gauche interactions with C2 and C6 hydrogens | More Stable |

This table provides a qualitative comparison based on principles of conformational analysis.

The control of byproducts and prevention of product degradation are critical for the successful synthesis of this compound. The reaction of 1,3-butanediol with sulfuryl chloride is highly exothermic and generates hydrogen chloride (HCl) gas, which can lead to several side reactions if not properly managed.

Common byproducts in the synthesis of cyclic sulfates from diols can include:

Oligomeric Sulfates: Incomplete cyclization or intermolecular reactions can lead to the formation of linear di- and tri-sulfonate derivatives.

Chlorinated Intermediates: The reaction with sulfuryl chloride can sometimes lead to the formation of chlorinated byproducts.

Dehydration Products: The acidic conditions generated can promote the dehydration of 1,3-butanediol, leading to the formation of unsaturated alcohols or ethers.

The product itself, a cyclic sulfate, is susceptible to degradation, primarily through hydrolysis. Cyclic sulfates are sensitive to moisture and can hydrolyze to the corresponding diol (1,3-butanediol) and sulfuric acid. This hydrolysis is often exothermic and can be catalyzed by the acidic conditions generated during the synthesis. Therefore, anhydrous conditions are essential for achieving a high yield.

Table 2: Potential Byproducts and Degradation Products

| Product Type | Chemical Name/Class | Formation/Degradation Pathway |

| Byproduct | Oligomeric Sulfates | Intermolecular reaction of 1,3-butanediol with the sulfating agent. |

| Byproduct | Chlorinated Compounds | Reaction of hydroxyl groups with HCl or sulfuryl chloride. |

| Byproduct | Dehydration Products | Acid-catalyzed elimination of water from 1,3-butanediol. |

| Degradation Product | 1,3-Butanediol | Hydrolysis of the cyclic sulfate ring. |

| Degradation Product | Sulfuric Acid | Hydrolysis of the cyclic sulfate ring. |

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Molecular Elucidation

Modern spectroscopy offers a powerful, non-destructive window into the molecular world. For 4-Methyl-1,3,2-dioxathiane 2,2-dioxide, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry are indispensable for confirming its identity and probing its chemical environment.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H and ¹³C NMR: Proton and Carbon-13 NMR are fundamental for confirming the carbon-hydrogen framework of this compound. While specific spectra for this exact compound are not widely published, expected chemical shifts can be extrapolated from data on analogous cyclic sulfates. For instance, the methyl protons are anticipated to produce a signal in the range of δ 1.3–1.5 ppm. The carbon signals for sulfone-like structures are typically found between δ 110–120 ppm.

Table 1: Predicted NMR Data for this compound This table is generated based on typical values for similar functional groups and structural motifs.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~4.0-5.0 ppm | Multiplet | Protons on the dioxathiane ring adjacent to oxygen atoms. |

| ¹H | ~1.3-1.5 ppm | Doublet | Methyl group protons. |

| ¹³C | ~70-85 ppm | - | Carbons within the dioxathiane ring. |

³³S NMR: Sulfur-33 NMR is a more specialized technique that could provide direct information about the sulfur atom's electronic environment. However, ³³S is a quadrupolar nucleus with low natural abundance (0.760%) and low sensitivity, resulting in very broad signals. huji.ac.il For cyclic sulfones, the chemical shifts can range from -88 to +42 ppm. mdpi.com The signal width is highly dependent on the symmetry of the molecule; only smaller, more symmetric structures tend to give observable signals. huji.ac.il Given these challenges, obtaining high-resolution ³³S NMR data for this compound is technically demanding.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of a cyclic sulfate (B86663) are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (S=O) group. These are typically observed in the regions of 1300–1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is generated based on typical values for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (Sulfone) | Asymmetric Stretch | ~1300 | Strong |

| S=O (Sulfone) | Symmetric Stretch | ~1150 | Strong |

| C-O | Stretch | ~1200-1000 | Medium-Strong |

Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS): Standard MS techniques can confirm the molecular weight of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, which is 138.14 g/mol . nih.govchemspider.com Fragmentation patterns in MS are key to structural elucidation. For sulfated compounds, common fragmentation includes the neutral loss of SO₃ (80 Da) or the detection of the bisulfate anion (HSO₄⁻) at m/z 97. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can definitively determine the elemental formula of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. frontiersin.org Techniques like cyclic ion mobility mass spectrometry (cIMS) can further separate isomers that are indistinguishable by mass alone. researchgate.netmetsysbio.com

X-ray Diffraction Analysis of Crystal and Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details of the molecule. For this compound, an X-ray diffraction study would reveal the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the stereochemical orientation of the methyl group. However, specific, publicly available crystal structure data for this particular compound is limited. High-resolution X-ray diffraction experiments on similar compounds have been used to refine crystal structures and describe molecular electron charge density distributions. mdpi.com

Electron Density and Charge Distribution Studies

Electron density and charge distribution studies reveal how electrons are distributed within a molecule, which is fundamental to understanding its reactivity and intermolecular interactions. These studies can be performed experimentally using high-resolution X-ray diffraction or computationally through theoretical calculations. mdpi.combyu.edu For this compound, the highly electronegative oxygen atoms and the sulfur atom of the sulfone group are expected to create a significant polarization of electron density. This results in a partial negative charge on the oxygen atoms and a partial positive charge on the sulfur and adjacent carbon atoms, making them susceptible to nucleophilic attack. The distribution of charge is a key factor in the compound's role as a versatile electrophile in organic synthesis. kiesslinglab.comnih.gov

Addressing Gaps in Comprehensive Spectral Data for this compound

While the general spectroscopic and structural features of this compound can be inferred from the behavior of related cyclic sulfates, a comprehensive and publicly accessible dataset for this specific compound is not complete. Key gaps include:

A published high-resolution X-ray crystal structure to definitively determine its solid-state conformation and intermolecular packing.

Detailed and assigned ¹H and ¹³C NMR data, including coupling constants, which are essential for unambiguous structural confirmation.

An experimental ³³S NMR spectrum, which, although challenging to acquire, would offer direct insight into the electronic environment of the sulfur nucleus.

A dedicated experimental study on its electron density and charge distribution to quantitatively map its electrostatic potential and reactivity.

Closing these data gaps through further targeted research would provide a more complete and accurate understanding of the fundamental chemical and physical properties of this compound.

Conformational Analysis and Stereochemistry

Conformational Dynamics of the 1,3,2-Dioxathiane (B15493526) Ring System

The unsubstituted 1,3,2-dioxathiane 2,2-dioxide ring, like other six-membered heterocycles, exhibits complex conformational dynamics characterized by a landscape of stable conformers and the transition states that separate them.

Computational studies, specifically nonempirical quantum-chemical method RHF/6-31G(d), have been employed to map the potential energy surface of the 1,3,2-dioxathiane 2,2-dioxide ring. researchgate.net The analysis reveals that the most stable conformation is a chair form (C). researchgate.net In addition to this global minimum, the conformational landscape includes several local minima corresponding to flexible or twist forms. researchgate.net Two such identified enantiomeric pairs are the 2,5-twist (2,5-T) and 1,4-twist (1,4-T) conformers. researchgate.net In similar six-membered heterocycles like 1,3-oxathiane, chair and twist forms also represent the key energy minima on the potential energy surface. researchgate.net

The interconversion between the degenerate chair conformers, a process known as ring inversion, proceeds through higher-energy transition states. researchgate.net For the 1,3,2-dioxathiane 2,2-dioxide ring, computer simulations have identified transition states such as an asymmetrical boat form. researchgate.net The energy difference between the stable chair conformer and these transition states defines the barrier to ring inversion. It has been shown that the introduction of the dioxide group significantly reduces the ring inversion barrier compared to the parent 1,3,2-dioxathiane. researchgate.net

The relative energies of the principal conformers and transition states for the parent 1,3,2-dioxathiane 2,2-dioxide, as determined by computational modeling, are presented below.

| Conformer/Transition State | Description | Calculated Relative Energy (kJ/mol) researchgate.net |

|---|---|---|

| Chair (C) | Global Minimum | 0.0 |

| 2,5-Twist (2,5-T) | Local Minimum | 28.5 |

| 1,4-Twist (1,4-T) | Local Minimum | 32.2 |

| Asymmetrical Boat (TS) | Transition State | 38.9 |

Impact of Methyl Group on Conformational Preferences and Stereoisomerism

The introduction of a methyl group at the 4-position creates a chiral center, resulting in the existence of (R) and (S) enantiomers. chemspider.comnih.gov This substitution also has a profound impact on the conformational equilibrium of the ring. For substituted six-membered rings like cyclohexane, there is a strong energetic preference for a substituent to occupy the equatorial position rather than the more sterically hindered axial position. libretexts.orglibretexts.org

In the case of methylcyclohexane, the conformation with the equatorial methyl group is favored and is more stable by approximately 1.74 kcal/mol over the axial conformer. masterorganicchemistry.com This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring. masterorganicchemistry.com By analogy, it is expected that the 4-methyl group in 4-Methyl-1,3,2-dioxathiane 2,2-dioxide will also predominantly occupy the equatorial position in the favored chair conformation to minimize steric strain. This leads to two principal diastereomeric chair conformations for each enantiomer: the more stable equatorial conformer and the less stable axial conformer.

Experimental Methodologies for Conformational Studies (e.g., Low-Temperature NMR, Lanthanide-Induced Shift Analysis)

The conformational dynamics of heterocyclic compounds are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov To study the distinct conformers of a molecule like this compound, low-temperature NMR is an essential technique. nih.govmdpi.com At room temperature, the ring inversion is typically rapid on the NMR timescale, resulting in an averaged spectrum. By lowering the temperature, this interconversion can be slowed or "frozen out," allowing for the direct observation and characterization of individual conformers (e.g., axial and equatorial) and the determination of their relative populations. nih.gov

Another powerful NMR-based technique is Lanthanide-Induced Shift (LIS) analysis. This method involves the addition of paramagnetic lanthanide complexes, often β-diketonates like Eu(dpm)₃, which act as shift reagents. These reagents form a complex with the substrate, typically at a Lewis basic site such as the oxygen atoms of the sulfonyl group. This interaction induces large changes in the chemical shifts of nearby nuclei. The magnitude of the induced shift is dependent on the distance and angle of the nucleus from the paramagnetic center, which allows for detailed mapping of the molecule's three-dimensional structure and can help in distinguishing between geometric isomers and elucidating stereochemistry.

Computational Modeling of Conformational Equilibria

Alongside experimental methods, computational modeling is a crucial tool for understanding the conformational equilibria of heterocyclic systems. nih.gov Quantum mechanical calculations are widely used to explore the potential energy surface of a molecule, identifying stable conformers, local minima, and the transition states that connect them. researchgate.netnih.gov

For the parent 1,3,2-dioxathiane oxide system, nonempirical quantum-chemical methods such as RHF/6-31G(d) have been successfully used to simulate the pathways of conformational isomerization and calculate the relative energies of different structures. researchgate.net More recent studies on six-membered heterocycles have shown that density functional theory (DFT) methods that properly account for dispersion interactions, such as M06-2X and B2PLYP-D, provide conformational energy differences that are in close agreement with high-level CCSD(T) results. psu.edu These computational approaches allow for the calculation of thermodynamic parameters, such as the Gibbs free energy (ΔG), to predict the equilibrium populations of different conformers, complementing and providing a theoretical basis for experimental findings from techniques like low-temperature NMR. psu.edu

Reactivity and Reaction Mechanisms

Fundamental Reactivity Pathways of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

The principal reaction pathway for this compound, like other cyclic sulfates, is nucleophilic attack leading to ring-opening. researchgate.netacs.org These compounds are powerful bifunctional alkylating agents, often demonstrating reactivity greater than that of analogous epoxides. enamine.netacs.org The reaction is initiated by a nucleophile attacking one of the electrophilic carbon atoms (C4 or C6) adjacent to the ring oxygen atoms. This attack proceeds via an SN2 mechanism, resulting in the cleavage of a carbon-oxygen bond and the formation of a linear sulfate (B86663) monoester. rsc.org

Oxidation and Reduction Reactions

The sulfur atom in this compound exists in its highest possible oxidation state, +6. Consequently, the compound cannot undergo further oxidation at the sulfur center.

Reduction of the cyclic sulfate ring is a chemically viable but complex process. Direct reduction of the cyclic sulfate itself is not a commonly cited pathway. Instead, reduction is typically achieved on derivatives formed after an initial ring-opening reaction. Some sources suggest that related five-membered cyclic sulfates exhibit strong reduction tendencies that lead to ring-opening, highlighting the electrophilic nature of the ring which facilitates reactions with reducing agents that can also act as nucleophiles. evitachem.com

As noted, the formation of a sulfone derivative by oxidation of the sulfate group is not possible.

The synthesis of thiol derivatives from cyclic sulfates is achievable through multi-step sequences involving reductive processes. A well-established method involves the initial ring-opening of the cyclic sulfate with a sulfur-containing nucleophile, followed by reduction. For instance, reacting a cyclic sulfate with potassium thiocyanate (B1210189) (KSCN) leads to a thiocyanate-substituted sulfate ester. Subsequent reduction of this intermediate, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), can reduce both the thiocyanate group and the sulfate ester to furnish a thiol-containing alcohol. acs.orgfigshare.com This pathway effectively transforms the original diol framework into a mercapto-alcohol.

An alternative conceptual approach views the cyclic sulfate as an alkylating agent. In principle, it could react with a hydrosulfide (B80085) salt (e.g., NaSH), which would open the ring to directly form a mercapto-alcohol sulfate ester, although this direct pathway must compete with other potential reactions. libretexts.org

Substitution Reactions and Derivatization

Substitution reactions are the cornerstone of cyclic sulfate chemistry. The high electrophilicity of the ring carbons makes this compound an excellent substrate for SN2 reactions with a wide array of nucleophiles. enamine.netacs.org These reactions are typically fast and efficient, often proceeding to completion in minutes under reflux conditions. acs.org

The reaction involves a single nucleophilic attack that opens the ring to yield a stable sulfate monoester. This initial product can be isolated or hydrolyzed under acidic conditions to give the substituted alcohol. This strategy allows for the clean monofunctionalization of the 1,3-diol precursor. researchgate.netrsc.org The regioselectivity of the attack is a critical aspect, primarily dictated by steric hindrance, which would favor attack at the C6 position of this compound. acs.org

The versatility of this reaction is demonstrated by the range of nucleophiles that can be employed, as summarized in the table below.

| Nucleophile | Reagent Example | Product Type after Ring-Opening & Hydrolysis | Reference |

| Azide (B81097) | Sodium Azide (NaN₃) | Azido-alcohol | acs.orgunirioja.esnih.gov |

| Fluoride | Cesium Fluoride (CsF) | Fluoro-alcohol | acs.org |

| Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy-alcohol | acs.org |

| Thioacetate | Potassium Thioacetate (KSAc) | Thioacetyl-alcohol | acs.org |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanato-alcohol | acs.org |

This reactivity makes cyclic sulfates valuable intermediates in the synthesis of highly functionalized molecules, including modified sugars and amino acids. acs.orgrsc.org

Ring-Opening Reactions and Polymerization Pathways

While single nucleophilic ring-opening events are the most common reactions, these pathways can also lead to polymerization under specific conditions. The process would be classified as a ring-opening polymerization (ROP), a form of chain-growth polymerization where a cyclic monomer is attacked by a reactive chain end. wikipedia.org

For a cyclic sulfate like this compound, an anionic ring-opening polymerization (AROP) is the most plausible pathway. wikipedia.orgrsc.org In this mechanism, a nucleophilic initiator (e.g., an alkoxide) would open the first monomer ring. The resulting species, an alcohol-sulfate anion, could then act as the nucleophile to open the next monomer unit. This propagation would lead to a polyether or polyester-like backbone containing pendant sulfate groups. However, the reactivity of the propagating alkoxide could be attenuated by the presence of the bulky and electron-withdrawing sulfate group, potentially complicating polymerization. While AROP is well-established for other heterocycles like epoxides and lactones, specific studies on the controlled polymerization of 1,3,2-dioxathiane (B15493526) 2,2-dioxides are not widely reported. nsf.govyoutube.com

Radical ring-opening polymerization (rROP) is a distinct mechanism that typically requires specific structural motifs on the monomer, such as an exomethylene or a vinyl group, to facilitate the addition-fragmentation process. nih.gov The saturated ring system of this compound lacks these features.

Research into the rROP of sulfur-containing heterocycles has primarily focused on compounds like cyclic sulfones with vinyl or exomethylene substituents, or on macrocyclic allylic sulfides. mdpi.comacs.org The stable, saturated C-O and S-O bonds within the 1,3,2-dioxathiane 2,2-dioxide ring are not susceptible to the homolytic cleavage required for a radical ring-opening mechanism under typical polymerization conditions. Therefore, this pathway is not considered a viable route for the polymerization of this compound.

The potential for this compound to function as a monomer is directly linked to its ability to undergo ring-opening polymerization, as discussed in section 5.4. If a controlled anionic ROP can be achieved, the compound would serve as a monomer for producing functional polysulfates. The five-membered ring analogue, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD), is known to act as a film-forming additive in lithium-ion batteries, where it undergoes oligomerization or polymerization at the electrode surface, suggesting that such reactivity is possible within this class of compounds. researchgate.netacs.org

Conversely, the high reactivity of cyclic sulfates can also lead to them acting as polymerization inhibitors in certain contexts. In a polymerization system initiated by strong nucleophiles or bases, the cyclic sulfate can act as a scavenger for the initiator or the propagating chain ends. By reacting with these active species, it would terminate the polymerization process. This inhibitory effect is not due to a traditional radical-trapping mechanism but rather a consequence of its powerful electrophilicity, which effectively quenches anionic or other nucleophilic initiators.

Catalytic Activity and Reaction Catalysis Mechanisms

While this compound is a highly reactive molecule, its primary role in chemical transformations is more accurately characterized as a reactant or intermediate rather than a traditional catalyst. Cyclic sulfates are potent electrophiles and are widely used as alkylating agents in organic synthesis. Their "activity" stems from the high strain of the five-membered ring and the excellent leaving group ability of the sulfate moiety.

In some contexts, this reactivity can be seen as facilitating or enabling a reaction that might otherwise not occur, which borders on a catalytic-like role. For instance, in intramolecular cyclizations, the cyclic sulfate can undergo a nucleophilic attack, leading to ring-opening and the formation of a new, larger ring structure. niscpr.res.in In these cases, the cyclic sulfate is consumed and incorporated into the product, acting as a powerful leaving group that drives the reaction forward. niscpr.res.in

An example of this is the intramolecular SN2 ring-opening reaction. This process can be used to form six- or seven-membered lactones. niscpr.res.in The reaction proceeds via an intramolecular attack on the carbon of the dioxathiane ring, leading to the opening of the cyclic sulfate and the formation of the new ring. The stereochemistry of the starting diol used to create the cyclic sulfate directly influences the stereochemical outcome of the product. niscpr.res.in

Mechanistic Studies of Decomposition in Various Chemical Environments

The decomposition of this compound, like other cyclic sulfates, has been a subject of significant mechanistic study. The primary modes of decomposition are hydrolysis and thermal degradation.

Hydrolysis Mechanisms

The hydrolysis of cyclic sulfates is notably rapid compared to their acyclic counterparts. Studies on analogous compounds like ethylene (B1197577) sulfate show a rate acceleration of 10⁶ to 10⁷-fold. acs.orgacs.org This dramatic increase is attributed to a lower activation barrier for the hydrolysis reaction. acs.org

Alkaline Hydrolysis: In basic conditions, the decomposition mechanism involves a rate-determining nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the sulfur atom of the sulfate group. acs.orgacs.org This proceeds via an SN2-type mechanism at the sulfur center.

The key steps are:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic sulfur atom.

Transition State Formation: A trigonal bipyramidal transition state is formed. The cyclic structure forces a specific geometry that is more stable than the equivalent transition state for an acyclic sulfate. acs.org

Ring Opening: The S-O bond of the ring cleaves, leading to an open-chain sulfate monoester.

Final Product: This intermediate is then typically hydrolyzed further to yield 1,2-propanediol and a sulfate ion.

A critical factor in the accelerated rate of cyclic sulfate hydrolysis is differential solvation. The transition state for the cyclic ester is better solvated than for the acyclic ester, primarily due to the greater exposure and resulting stabilization of the attacking hydroxide ion. acs.org

| Compound Type | Example Compound | Relative Rate Acceleration | Difference in Activation Energy (kcal/mol) | Key Mechanistic Feature |

|---|---|---|---|---|

| Cyclic Sulfate | Ethylene Sulfate (ES) | 10⁶–10⁷ | ~10.3 lower than acyclic | SN2 attack at sulfur; stabilized transition state |

| Acyclic Sulfate | Dimethyl Sulfate (DMS) | 1 (Reference) | Reference | SN2 attack at sulfur |

Acid-Catalyzed Hydrolysis: While less detailed in the provided sources, acid-catalyzed hydrolysis also occurs, likely involving protonation of one of the sulfonyl oxygens, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack by water.

Thermal Decomposition

The thermal stability of this compound is limited. The presence of the sulfate group within the structure can influence its thermal degradation behavior. Studies on other sulfated compounds have shown that sulfate groups can act as flame retardants by promoting char formation at lower temperatures. nih.gov They can also have a catalytic effect on the degradation reactions, lowering the activation energies for decomposition. nih.gov

The likely thermal decomposition pathway for this compound would involve the elimination of sulfur trioxide (SO₃), a common decomposition product for sulfate esters, leading to the formation of propylene (B89431) oxide. This process is driven by the release of the stable SO₃ molecule and the relief of ring strain.

| Environment | Proposed Mechanism | Key Intermediates/Transition States | Primary Products | Reference |

|---|---|---|---|---|

| Alkaline (Aqueous) | SN2 attack by OH⁻ at Sulfur | Trigonal bipyramidal transition state | 1,2-Propanediol, Sulfate ion | acs.orgacs.org |

| Thermal | Elimination / Ring Cleavage | Not specified | Propylene oxide, Sulfur trioxide | nih.gov |

Theoretical and Computational Chemistry

Advanced Materials Science Applications: Chemical Basis and Mechanisms

Role as Electrolyte Additive in Electrochemical Energy Storage Systems

Cyclic sulfate (B86663) compounds, including 1,3-propanediol (B51772) cyclic sulfate and its derivatives, are recognized as highly effective "film-forming" additives in the electrolytes of lithium-ion batteries and other advanced energy storage systems. shuangjuenergy.comsigmaaldrich.com When added in small quantities (typically 1-5% by weight) to conventional liquid electrolytes, which often consist of a lithium salt like lithium hexafluorophosphate (B91526) (LiPF₆) dissolved in a mixture of organic carbonate solvents, these additives can significantly enhance battery performance, particularly in terms of cycle life and stability at high voltages. acs.org The primary function of these additives is to participate in the formation of a stable and protective passivation layer on the surface of the electrodes before the bulk electrolyte can decompose. acs.orgrsc.org This layer is known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode.

Chemical Mechanisms of Interfacial Film Formation and Stabilization

The effectiveness of cyclic sulfate additives stems from their specific electrochemical properties. They are designed to have a higher reduction potential than the primary electrolyte solvents (like ethylene (B1197577) carbonate or propylene (B89431) carbonate). rsc.org This allows the additive to be preferentially reduced and decomposed on the anode surface during the initial charging cycles of the battery. rsc.org

The decomposition of the cyclic sulfate leads to the formation of a stable, thin, and ionically conductive SEI layer. rsc.org This film is rich in sulfur-containing species, such as lithium sulfates (Li₂SO₄) and lithium alkylsulfates. rsc.org These inorganic and organic sulfur compounds create a robust passivation layer that is mechanically and chemically more stable than the SEI formed from carbonate solvents alone. This enhanced SEI effectively suppresses further electrolyte decomposition, which would otherwise consume the electrolyte and lithium ions, leading to capacity fade. acs.orgrsc.org On the cathode side, particularly at high operating voltages, the additive can be oxidized to form a protective CEI, which mitigates the oxidative decomposition of the electrolyte and prevents the dissolution of transition metals from the cathode material. acs.org

Chemical Decomposition Pathways and Products within Electrolytes

The chemical decomposition of cyclic sulfate additives is a key aspect of their function. The primary pathway is an electroreductive process that involves ring-opening reactions. rsc.orgambeed.com

Reductive Decomposition (Anode): On the anode surface, the cyclic sulfate molecule undergoes one- or two-electron reduction. This process breaks the sulfur-oxygen bonds in the ring structure. For a compound like 1,3-propane sultone, a related sulfur-containing additive, theoretical calculations show that the reduction leads to a stable intermediate radical anion, which then decomposes. rsc.org The termination reactions of the resulting radical species are believed to produce key SEI components. rsc.org

Decomposition Products: The major products formed from these reductive reactions include inorganic salts like lithium sulfite (B76179) (Li₂SO₃) or lithium sulfate (Li₂SO₄), and various organic lithium alkylsulfonate species. rsc.orgambeed.com These products deposit onto the electrode surface to build the SEI.

Oxidative Decomposition (Cathode): At the high potentials of modern cathodes, the additive can also be oxidized. This process helps form the CEI, which protects the cathode from detrimental side reactions with the electrolyte. acs.org Research on methyl phenyl sulfone (MPS), another sulfone-based additive, shows it can be oxidized to form a protective layer that inhibits electrolyte decomposition and stabilizes the cathode structure. acs.org

The controlled decomposition of the additive at the electrode interface is crucial for forming a passivating film that prevents the continuous and uncontrolled decomposition of the main electrolyte components. rsc.org

Chemical Interactions with Electrode Surfaces

The film formed by the decomposition of cyclic sulfate additives interacts with the electrode surfaces in several beneficial ways.

Graphite (B72142) Anode Protection: In electrolytes containing propylene carbonate (PC), the solvent molecules can co-intercalate into the layers of a graphite anode, causing the layers to peel apart in a process called exfoliation, which rapidly destroys the electrode. rsc.org Cyclic sulfate additives like 1,3,2-dioxathiolane-2,2-dioxide (DTD) are reduced on the graphite surface at a potential above where PC co-intercalation occurs. rsc.org The resulting SEI film acts as a physical barrier, preventing direct contact between the PC molecules and the graphite, thereby suppressing exfoliation and enabling the use of PC-based electrolytes. shuangjuenergy.comrsc.org

Stabilization of High-Voltage Cathodes: The CEI formed from the additive on the cathode surface is critical for high-voltage applications. acs.org It electronically insulates the electrode while allowing lithium ion transport, which suppresses parasitic reactions between the highly oxidative charged cathode material and the electrolyte. This reduces gas generation and prevents the dissolution of transition metal ions (e.g., manganese, cobalt, nickel) into the electrolyte, which would otherwise poison the anode surface and degrade battery performance. acs.org

Ligand Chemistry for Transition Metal Catalysis

While the primary application focus for cyclic sulfates is in electrochemistry, the sulfur and oxygen atoms in the heterocyclic ring possess lone pairs of electrons, allowing them to act as ligands for transition metals. Although specific catalytic applications for 4-Methyl-1,3,2-dioxathiane 2,2-dioxide are not extensively detailed in readily available literature, related sulfur-containing compounds are known to coordinate with metal centers. The sulfonyl group (SO₂) is a functional group found in various ligands used in coordination chemistry and catalysis. This functionality can influence the electronic properties and stability of metal complexes, although this application is less explored compared to its role in batteries.

Polymer Chemistry Applications: Monomer, Stabilizer, and Inhibitor Functionality

In the context of polymer chemistry, the most significant role of this compound and related cyclic sulfates is as a stabilizer or inhibitor, which is directly linked to its function in batteries.

Stabilizer/Inhibitor: The compound acts as a stabilizer by preventing the unwanted polymerization of electrolyte components on the electrode surfaces. rsc.org During battery operation, reactive species can be generated that might otherwise initiate polymerization reactions, leading to the formation of thick, resistive, and unstable films on the electrodes. By preferentially reacting to form a stable, well-defined SEI, the additive effectively inhibits these detrimental polymerization pathways. The SEI itself is a form of in-situ formed polymer/oligomer film, but its formation is a controlled process that ultimately stabilizes the system.

Monomer Functionality: The ring-opening reaction that the compound undergoes during its decomposition can be viewed as a form of polymerization. The decomposition products, such as sulfate or sulfonate radicals, can react with each other or with solvent molecules to form oligomeric or polymeric structures that constitute the SEI. rsc.org Therefore, the additive can be considered a monomer that polymerizes under electrochemical conditions to create the desired protective interfacial film.

Organic Synthesis Utility

Precursor Chemistry for Complex Organic Molecules

4-Methyl-1,3,2-dioxathiane 2,2-dioxide serves as a highly effective precursor for the synthesis of a variety of complex organic molecules. Cyclic sulfates, in general, are recognized as powerful alkylating agents, and this particular derivative offers the advantage of a chiral handle, allowing for the introduction of specific stereochemistry. enamine.net The strained ring system of the dioxathiane dioxide moiety makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of new, highly functionalized structures.

One of the most well-documented applications of this compound is in the synthesis of stereoisomers of the anti-infective agent Secnidazole. chemicalbook.com This nitroimidazole drug is used to treat various microbial infections. The chiral center at the 4-position of the dioxathiane ring allows for the diastereoselective synthesis of the desired stereoisomer of Secnidazole, highlighting the importance of this precursor in accessing enantiomerically pure pharmaceuticals.

The reactivity of cyclic sulfates like this compound is not limited to the synthesis of a single class of compounds. They are precursors to a wide array of chemically and biologically important molecules containing sulfur, nitrogen, and oxygen functionalities. enamine.net The ability to undergo reactions with a diverse range of nucleophiles facilitates the construction of complex natural products and other specifically functionalized molecules such as aziridines and modified sugars. kiesslinglab.com

Application in Stereoselective Synthetic Methodologies

The presence of a stereocenter in this compound makes it an invaluable tool in stereoselective synthesis. The predictable stereochemical outcome of its ring-opening reactions allows for the precise installation of new stereocenters in a target molecule. This is a critical aspect of modern drug discovery and development, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

The synthesis of stereoisomers of Secnidazole is a prime example of this application. chemicalbook.commdpi.com By starting with an enantiomerically pure form of this compound, chemists can control the stereochemistry of the resulting product. The nucleophilic attack on the cyclic sulfate (B86663) proceeds in a highly predictable manner, often through an SN2 mechanism, leading to inversion of configuration at the site of attack. This allows for the selective formation of one diastereomer over the other.

Furthermore, the generation of cyclic sulfates through processes like halocyclization can introduce two new stereocenters in a single step, which can then be advantageously utilized in both target-oriented and diversity-oriented organic syntheses. kiesslinglab.com The ability to selectively modify the resulting products at their most reactive sites further enhances the utility of cyclic sulfates in complex stereoselective syntheses. kiesslinglab.com

Utility as an Oxidizing Agent in Fine Chemical Synthesis

In addition to its role as an electrophilic precursor, this compound has been noted for its utility as an oxidizing agent in organic synthesis. While this application is less documented than its role as an alkylating agent, the presence of the sulfonyl group in a high oxidation state (S(VI)) imparts oxidizing properties to the molecule.

The specific mechanisms and scope of its application as an oxidizing agent in fine chemical synthesis are an area of ongoing research. However, it is known that cyclic sulfates can participate in oxidation-reduction reactions. nih.gov The reactions it undergoes can be influenced by the choice of reagents; for instance, oxidation reactions can lead to sulfone derivatives. The broader class of cyclic sulfones, of which this compound is a member, has been widely exploited in organic synthesis due to their notable chemical properties. mdpi.com

It is important to note that while the potential exists, the use of this compound specifically as a primary oxidizing agent in fine chemical synthesis is not as extensively reported in the literature as its other synthetic applications.

Development of Agrochemicals and Pharmaceuticals based on the Dioxathiane Scaffold

The dioxathiane scaffold, particularly the 2,2-dioxide variant, represents a privileged structure in the development of bioactive compounds, including both pharmaceuticals and potentially agrochemicals. The inherent reactivity and stereochemical information embedded within this scaffold make it an attractive starting point for the synthesis of diverse molecular libraries for biological screening.

As previously discussed, the most prominent pharmaceutical application of this compound is in the synthesis of the anti-infective drug Secnidazole. chemicalbook.com This demonstrates the direct relevance of this compound in medicinal chemistry. The broader class of cyclic sulfates are well-established precursors for a wide variety of biologically important molecules. enamine.net

Environmental Fate and Degradation

Hydrolytic Stability and Decomposition Pathways in Aqueous Media

Cyclic sulfate (B86663) esters, as a class of compounds, are known for their reactivity towards hydrolysis. The five-membered ring structure of compounds like 4-Methyl-1,3,2-dioxathiane 2,2-dioxide can exhibit considerable ring strain, which contributes to their susceptibility to nucleophilic attack by water. The hydrolysis of cyclic sulfates is often subject to acid catalysis.

The generally accepted mechanism for the acid-catalyzed hydrolysis of esters involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org A similar mechanism can be proposed for cyclic sulfates, where a sulfuryl group (SO2) is present instead of a carbonyl group. The hydrolysis of cyclic sulfate esters is significantly faster than that of their acyclic analogs, a phenomenon attributed to the relief of ring strain in the transition state. acs.org

The decomposition pathway in aqueous media is expected to proceed via the cleavage of one of the sulfur-oxygen (S-O) ester bonds. This initial hydrolysis step would result in the formation of a linear sulfate monoester. Subsequent hydrolysis of the remaining ester linkage would lead to the formation of propane-1,2-diol and sulfuric acid.

Table 1: General Factors Influencing Hydrolytic Stability of Cyclic Sulfate Esters

| Factor | Influence on Hydrolysis Rate | Rationale |

| Ring Strain | Increased rate for smaller rings | Relief of strain in the transition state. acs.org |

| pH | Catalyzed by both acid and base | Protonation of the sulfuryl group in acid enhances electrophilicity; direct nucleophilic attack by hydroxide (B78521) in base. libretexts.orgacs.org |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction. nih.gov |

| Substituents | Can influence rate sterically or electronically | Bulky substituents may hinder nucleophilic attack. |

Photochemical Degradation Mechanisms

The photochemical degradation of a compound is dependent on its ability to absorb light in the ultraviolet (UV) or visible spectrum. The UV absorption characteristics of sulfate ions are generally in the range of 200-220 nm. researchgate.net For a molecule to undergo direct photolysis, it must possess a chromophore that absorbs light in the environmentally relevant solar spectrum (wavelengths > 290 nm).

Specific UV absorption spectra for this compound are not available in the surveyed literature. However, the photolysis of some unsaturated cyclic sulfones has been studied, indicating that photochemical ring-opening can occur. researchgate.net In the case of aliphatic cyclic sulfates that lack significant chromophores, direct photodegradation by sunlight is expected to be a minor environmental fate process.

Indirect photochemical degradation can also occur, initiated by reactive species present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can be generated in sunlit waters and can react with a wide range of organic molecules. The reaction of •OH with saturated aliphatic compounds typically proceeds via hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions with oxygen, leading to the formation of peroxy radicals and subsequent degradation products.

Microbial Degradation and Biotransformation

The biodegradation of organosulfur compounds is a crucial part of the global sulfur cycle. Many microorganisms, including bacteria and fungi, have the ability to metabolize these compounds to obtain sulfur for their growth. cleaninginstitute.org A key class of enzymes involved in this process is the sulfatases, which catalyze the hydrolysis of sulfate esters to an alcohol and inorganic sulfate. scirp.org

The biodegradation pathway for linear primary alkyl sulfates is generally understood to begin with the enzymatic hydrolysis of the sulfate ester bond, which is catalyzed by a sulfatase (or sulfohydrolase), to produce the corresponding alcohol. cleaninginstitute.org For this compound, this would likely lead to the formation of propane-1,2-diol. This diol is a readily biodegradable substance that can be further oxidized by microorganisms to an aldehyde and then a carboxylic acid, which can then enter central metabolic pathways like β-oxidation. cleaninginstitute.orgnih.gov

Several bacterial genera, such as Comamonas and Pseudomonas, are known to be involved in the degradation of sulfonated compounds. nih.govimcstips.com For instance, Pseudomonas aeruginosa produces an arylsulfatase that can hydrolyze various sulfated compounds. imcstips.com Fungi are also known to play a role in the degradation of organosulfur compounds. scirp.org While no studies have specifically investigated the microbial degradation of this compound, the general principles of alkyl sulfate biodegradation suggest that it is likely to be susceptible to microbial attack, particularly through the action of sulfatase enzymes.

Table 2: Key Enzymes and Microbial Genera in Organosulfate Degradation

| Enzyme/Microorganism | Role in Degradation | Reference(s) |

| Sulfatases (Sulfohydrolases) | Catalyze the hydrolysis of sulfate esters. | scirp.org |

| Pseudomonas sp. | Known to produce sulfatases and degrade sulfated compounds. | imcstips.com |

| Comamonas sp. | Involved in the mineralization of sulfophenylcarboxylates. | nih.gov |

| Fungi | Contribute to the degradation of organosulfur compounds in soil. | scirp.org |

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including hydrolysis, photolysis, and biodegradation. Based on the high reactivity of cyclic sulfates towards hydrolysis, it is expected that this compound would not be highly persistent in aqueous environments. acs.org Its susceptibility to microbial degradation would further limit its persistence in biologically active soils and sediments. cleaninginstitute.orgscirp.org

The mobility of an organic chemical in the environment, particularly in soil, is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org A low Koc value indicates that a compound is more likely to be mobile in soil and potentially leach into groundwater, while a high Koc value suggests it will be more strongly adsorbed to soil and less mobile. chemsafetypro.com

Specific experimental data for the Koc of this compound are not available. However, the addition of a sulfate group to an organic compound generally increases its water solubility and reduces its sorption to soil organic matter, leading to greater mobility. nih.gov Therefore, it is anticipated that this compound would be classified as having a high to very high mobility in soil.

Table 3: Soil Mobility Classification Based on Koc Values (McCall's Scheme)

| Koc Range | Mobility Class |

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

| Source: Adapted from McCall et al. (1981) as cited in ChemSafetyPro (2019). chemsafetypro.com |

Methodologies for Studying Degradation Products

The identification and quantification of degradation products are essential for fully understanding the environmental fate of a chemical. A variety of analytical techniques can be employed for this purpose.

For the analysis of volatile and semi-volatile degradation products of this compound, such as the potential intermediate propane-1,2-diol, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique. researchgate.net GC provides excellent separation of components in a mixture, and MS allows for their identification based on their unique mass spectra.

High-Performance Liquid Chromatography (HPLC) is another versatile technique that is well-suited for the analysis of non-volatile and polar compounds, which would include the parent compound and any charged or highly polar degradation products. sielc.comnih.gov HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), to provide both quantitative and structural information. bldpharm.comnih.gov The separation of ethylene (B1197577) glycol cyclic sulfate has been demonstrated using a reverse-phase HPLC method. sielc.com

Given the ionic nature of the sulfate group and potential degradation products, ion chromatography could also be a valuable tool for their analysis.

Table 4: Analytical Techniques for Studying Degradation Products

| Analytical Technique | Analytes | Advantages |

| GC-MS | Volatile and semi-volatile degradation products (e.g., diols) | High separation efficiency and definitive identification. researchgate.net |

| HPLC-UV/MS | Parent compound, non-volatile and polar degradation products | Suitable for a wide range of compound polarities; provides structural information with MS detection. sielc.comnih.gov |

| Ion Chromatography | Inorganic degradation products (e.g., sulfate ions) | Specific for the analysis of ionic species. |

Future Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and its analogs is paramount for their widespread application. A common method for the synthesis of cyclic sulfates involves the oxidation of the corresponding cyclic sulfites. Ruthenium-catalyzed oxidation has been demonstrated as an effective method for this transformation. rsc.org For instance, cyclic sulfites can be oxidized using a catalytic amount of ruthenium(III) chloride in the presence of a stoichiometric oxidant like sodium periodate (B1199274).

Deeper Elucidation of Structure-Reactivity-Functionality Relationships

A fundamental understanding of the relationship between the structure of this compound, its reactivity, and its resulting functionality is crucial for its rational application. The reactivity of cyclic sulfates is largely dictated by the inherent ring strain and the excellent leaving group ability of the sulfate (B86663) group. These characteristics facilitate nucleophilic ring-opening reactions. acs.org

Future investigations should systematically explore the reactivity of this compound with a wide array of nucleophiles and electrophiles. This would involve detailed kinetic and mechanistic studies to quantify its reactivity profile. Understanding how the methyl substituent influences the regioselectivity of ring-opening reactions is a key area for further research. Such studies will enable the prediction and control of reaction outcomes, paving the way for its use in complex molecular architectures.

Integration of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

The elucidation of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. While ex-situ techniques provide valuable snapshots of a reaction, advanced in-situ spectroscopic methods can offer real-time insights into the transient intermediates and transition states involved in the reactions of this compound.

The application of techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy is a promising avenue for future research. mdpi.com For example, in the context of its use as an electrolyte additive in lithium-ion batteries, in-situ spectroscopy can monitor the decomposition of the cyclic sulfate on the electrode surface and the formation of the solid electrolyte interphase (SEI). rsc.org This allows for a direct correlation between the molecular-level changes and the electrochemical performance of the battery.

Design and Synthesis of New Derivatized Dioxathiane 2,2-dioxides with Tunable Chemical Properties

The derivatization of the 1,3,2-dioxathiane (B15493526) 2,2-dioxide core structure offers a powerful strategy to tune its chemical and physical properties for specific applications. Patents have described the synthesis of various alkyl-substituted derivatives, such as 4-ethyl-1,3,2-dioxathiane 2,2-dioxide and 4,6-dimethyl-1,3,2-dioxathiane 2,2-dioxide, for use in non-aqueous electrolyte solutions. researchgate.net

Future work should expand beyond simple alkyl groups to include a diverse range of functional groups. Introducing electron-withdrawing or electron-donating substituents, chiral auxiliaries, or polymerizable moieties could lead to new materials with tailored properties. For example, the incorporation of fluorine atoms could enhance the oxidative stability of the molecule, making it more suitable for high-voltage battery applications.

Expansion of Theoretical and Computational Models for Predictive Chemistry

Theoretical and computational chemistry are indispensable tools for modern chemical research, providing insights that can be difficult to obtain through experiments alone. Density Functional Theory (DFT) calculations have been employed to study the reduction potentials of cyclic sulfates and their decomposition pathways on electrode surfaces. google.com

The future in this area lies in the development of more sophisticated and predictive computational models. These models could be used to:

Accurately predict the reactivity of new derivatives of this compound.

Simulate their behavior in different solvent environments.

Guide the rational design of new catalysts for their synthesis.

Elucidate complex reaction mechanisms, including the identification of transition states and reaction intermediates.

By combining computational predictions with experimental validation, a deeper and more comprehensive understanding of the chemistry of this compound class can be achieved.

Exploration of New Catalytic and Transformative Applications in Organic Synthesis

The unique reactivity of cyclic sulfates makes them valuable building blocks in organic synthesis. They have been utilized in the synthesis of a variety of compounds, including substituted tetrahydrofurans and thio-sugars. soton.ac.uk The ring-opening of cyclic sulfates with suitable nucleophiles provides a stereocontrolled route to highly functionalized molecules.

Future research should aim to broaden the synthetic utility of this compound. This includes its use in:

Asymmetric Synthesis: Employing chiral catalysts to achieve enantioselective ring-opening reactions.

Polymer Chemistry: Using difunctional derivatives as monomers for the synthesis of novel sulfur-containing polymers.

Medicinal Chemistry: As a scaffold for the synthesis of biologically active molecules. criver.com

The development of new catalytic systems that can activate the cyclic sulfate for novel transformations is another exciting research direction.

Comprehensive Understanding of Environmental Transport and Degradation Pathways

As with any chemical compound, a thorough understanding of its environmental fate is essential. Organosulfur compounds are known to be present in the atmosphere and can influence the properties of atmospheric aerosols. researchgate.net The atmospheric degradation of simple organosulfates, such as methyl sulfate, is initiated by reaction with hydroxyl radicals. nih.gov

However, specific data on the environmental transport and degradation pathways of this compound are currently lacking. Future research should focus on:

Hydrolytic Stability: Determining its rate of hydrolysis under various pH conditions.

Biodegradation: Investigating its susceptibility to microbial degradation. While studies have been conducted on the enzymatic degradation of other cyclic compounds like dipeptides and polyesters, specific studies on cyclic sulfates are needed. echemi.com

Atmospheric Fate: Studying its potential for long-range transport and its degradation products in the atmosphere.

A chemical supplier, HW Sands Corp., mentions a commitment to environmental responsibility and eco-friendly processes, which underscores the importance of such studies for the chemical industry.

Q & A

Q. What are the recommended methods for synthesizing 4-Methyl-1,3,2-dioxathiane 2,2-dioxide in laboratory settings?

The synthesis typically involves cyclization reactions using sulfur dioxide (SO₂) or sulfamoyl chloride. A validated protocol includes:

- Step 1 : Reacting 4-methyl-1,3-pentadiene with SO₂ under controlled pressure and temperature (e.g., 0–5°C) to form the cyclic sulfate intermediate .

- Step 2 : Purification via recrystallization from ethanol-ether solutions to achieve >98% purity .

For stereochemical control, chiral starting materials or catalysts (e.g., asymmetric cyclization agents) are employed to isolate enantiopure forms like the (4R)-isomer .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group positions and ring structure. For example, methyl protons appear as singlets at δ 2.75 ppm in CDCl₃ .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (138.14 g/mol) and isotopic patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition observed above 220°C .

Q. What safety precautions are necessary when handling this compound in experimental workflows?

- Ventilation : Use fume hoods to avoid inhalation of sulfur oxide byproducts .

- Waste Disposal : Collect organic waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to its moderate flammability (flash point: 88°C) .

Advanced Research Questions

Q. What strategies are employed to investigate the inhibitory effects of 4-Methyl-1,3,2-dioxathiane derivatives on human carbonic anhydrase isoforms?

- Enzyme Assays : Measure inhibition constants (Ki) using stopped-flow CO₂ hydration assays. Preincubate enzymes (e.g., hCA IX/XII) with inhibitors for 15 minutes before kinetic analysis .

- Molecular Docking : Simulate binding interactions with CA active sites using software like AutoDock Vina. Derivatives with 7-aryl substituents show nanomolar Ki values due to hydrophobic pocket compatibility .

- Selectivity Profiling : Compare inhibition across isoforms (e.g., hCA I/II vs. IX/XII) to identify tumor-targeting candidates .

Q. How does the stereochemistry of this compound influence its reactivity and application in asymmetric synthesis?

- Chiral Building Blocks : The (4R)-enantiomer is used to synthesize stereochemically complex molecules, such as β-lactams, via nucleophilic ring-opening reactions .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers based on differential reaction rates in esterification .

- Impact on Electrolytes : In lithium-ion batteries, stereochemistry affects ion transport efficiency; racemic mixtures reduce electrolyte stability compared to enantiopure forms .

Q. What methodologies are used to evaluate the electrochemical stability of this compound in lithium-ion battery electrolytes?

- Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., ~4.5 V vs. Li/Li⁺) to assess compatibility with high-voltage cathodes .

- Impedance Spectroscopy : Monitor SEI (solid-electrolyte interphase) formation on graphite anodes during charge-discharge cycles .

- Accelerated Aging Tests : Expose electrolytes to 60°C for 72 hours and quantify sulfate degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.